2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764750
InChI: InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(18)12(14)17-13(15)16-10/h2-7H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl
Molecular Formula: C13H9Cl2N3O2S
Molecular Weight: 342.2 g/mol

2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC13764750

Molecular Formula: C13H9Cl2N3O2S

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine -

Specification

Molecular Formula C13H9Cl2N3O2S
Molecular Weight 342.2 g/mol
IUPAC Name 2,4-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(18)12(14)17-13(15)16-10/h2-7H,1H3
Standard InChI Key LPKNRAPPWSFABV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolo[3,2-d]pyrimidine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:

  • Chlorine atoms at positions 2 and 4 of the pyrimidine ring.

  • A toluene-4-sulfonyl group at position 5, introducing steric bulk and potential hydrogen-bonding interactions.

Table 1: Fundamental Chemical Properties

PropertyValueSource Citation
Molecular FormulaC₁₃H₉Cl₂N₃O₂S
Molecular Weight342.2 g/mol
IUPAC Name2,4-dichloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
SMILES NotationClC1=C(NC=C2)C2=NC(Cl)=N1S(=O)(=O)C3=CC=C(C=C3)C
XLogP3 (Lipophilicity)3.2

The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) while the chlorine atoms direct electrophilic substitution reactions at the pyrimidine ring .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis typically involves sequential functionalization of a pyrrolopyrimidine precursor:

  • Core Formation: Microwave-assisted cyclization of 2,4-dichloropyrimidine derivatives with pyrrole intermediates under basic conditions (e.g., K₂CO₃/DMF).

  • Sulfonylation: Reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

Table 2: Optimization Parameters for Large-Scale Synthesis

ParameterOptimal ConditionYield Improvement
Temperature80–100°C+15% vs. 60°C
SolventDichloromethane>90% purity
CatalystDMAP (4-dimethylaminopyridine)20% faster kinetics

Industrial methods prioritize continuous flow reactors to minimize byproducts, achieving yields >85% .

Biological Activity and Mechanism

Table 3: Comparative Bioactivity of Pyrrolopyrimidine Derivatives

CompoundTarget Affinity (IC₅₀)Cell Line Activity
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineCDK6: 6.0 μML1210 leukemia
2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidineVEGFR2: 8.2 nM (predicted)HUVEC inhibition
2,4-Dichloro-6-methyl analogEGFR: 12 nMA549 lung cancer

The sulfonyl group may enhance target selectivity by engaging in π-stacking interactions with tyrosine kinase domains .

ParameterRatingPrecautionary Measures
Acute ToxicityCategory 4 (Oral)Avoid inhalation
Skin IrritationCategory 2Wear nitrile gloves
Environmental PersistenceLow (BCF < 100)Dispose via incineration

Future Directions and Applications

Therapeutic Opportunities

  • Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance tumor immunogenicity .

  • Antiviral Development: Exploration as a nucleoside analog for RNA virus inhibition .

Synthetic Chemistry Innovations

  • Photocatalytic Functionalization: Late-stage C–H activation to introduce fluorinated groups .

  • Biocatalytic Routes: Enzymatic sulfonylation using aryl sulfotransferases .

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